molecular formula C33H39N7O6S B561881 2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine CAS No. 1219125-65-1

2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine

Cat. No. B561881
CAS RN: 1219125-65-1
M. Wt: 661.778
InChI Key: RNBKZAUVHZDVGB-RITVZFNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine” is a biotin derivative . Its molecular formula is C33H39N7O6S, and it has a molecular weight of 661.77 .

Scientific Research Applications

Acridine and Acridone in Oncology

Acridine and acridone derivatives, including those similar in structure to "2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine," have shown significant promise in oncological research. The DNA-binding properties of these compounds, characterized by their ability to intercalate between DNA strands, make them potent pharmacophores for the design of antitumor drugs. These compounds are being explored for their selectivity towards tumor cells and their potential in photodynamic therapy and as hypoxia-selective drugs, which target tumor cells specifically under low oxygen conditions prevalent within many solid tumors (Belmont & Dorange, 2008).

Advances in Acridine Derivatives

Recent efforts in the development of acridine derivatives have focused on enhancing their therapeutic potency and selectivity. This includes the exploration of azaacridine and other heteroatom-substituted acridine derivatives to broaden their application. These efforts aim to improve the localization of these compounds at disease sites, overcome tumor resistance, and potentially combine them with other bioactive agents like DNA repair protein inhibitors for improved outcomes in cancer chemotherapy (Zhang et al., 2014).

Acridine as Antiproliferative Agents

Acridine derivatives have been extensively researched for their anti-proliferative properties, targeting topoisomerase enzymes that are crucial for DNA's structural integrity. These compounds inhibit the enzymes' activity, interfering with DNA's biological function, which is vital in cancer cell proliferation. The research has highlighted the structure-activity relationship of these compounds, providing insights into their potential use as antiproliferative agents in cancer treatment (Aparna et al., 2022).

properties

IUPAC Name

prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O6S/c1-3-15-45-32(43)36-20-9-11-22-24(17-20)38-25-18-21(37-33(44)46-16-4-2)10-12-23(25)29(22)35-14-13-34-28(41)8-6-5-7-27-30-26(19-47-27)39-31(42)40-30/h3-4,9-12,17-18,26-27,30H,1-2,5-8,13-16,19H2,(H,34,41)(H,35,38)(H,36,43)(H,37,44)(H2,39,40,42)/t26?,27-,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBKZAUVHZDVGB-RITVZFNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)NCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747155
Record name Diprop-2-en-1-yl (9-{[2-({5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]amino}acridine-3,6-diyl)biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

661.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71314024

CAS RN

1219125-65-1
Record name Diprop-2-en-1-yl (9-{[2-({5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]amino}acridine-3,6-diyl)biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.